N-Me-Val-Leu-anilide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methyl-Valin-Leucin-Anilid ist eine Polypeptidverbindung mit der chemischen Formel C₁₈H₂₉N₃O₂ und einem Molekulargewicht von 319,45 g/mol . Diese Verbindung wird häufig im Peptid-Screening verwendet, einem Forschungswerkzeug, das aktive Peptide hauptsächlich durch Immunoassay bündelt . Das Peptid-Screening kann für Protein-Interaktionen, Funktionsanalysen und Epitop-Screening verwendet werden, insbesondere im Bereich der Wirkstoffforschung und -entwicklung .

Vorbereitungsmethoden

N-Methyl-Valin-Leucin-Anilid wird durch kundenspezifische Peptidsynthese hergestellt . Der Syntheseweg beinhaltet die Kupplung von N-Methylvalin (N-Me-Val) mit Leucin (Leu) und Anilin (Anilid) unter bestimmten Reaktionsbedingungen. Der Prozess erfordert in der Regel die Verwendung von Kupplungsreagenzien wie Carbodiimiden und Schutzgruppen, um die selektive Bildung der gewünschten Peptidbindung zu gewährleisten . Industrielle Produktionsverfahren können Festphasen-Peptidsynthese (SPPS)-Techniken umfassen, die eine effiziente und skalierbare Produktion von Peptiden ermöglichen .

Analyse Chemischer Reaktionen

N-Methyl-Valin-Leucin-Anilid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation zur Bildung von N-Oxid-Derivaten führen, während Reduktion Amin-Derivate liefern kann .

Wissenschaftliche Forschungsanwendungen

N-Methyl-Valin-Leucin-Anilid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkungsmechanismus von N-Methyl-Valin-Leucin-Anilid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Als Polypeptid kann es an Proteine binden und deren Aktivität modulieren. Diese Interaktion kann zu Veränderungen der Proteinfunktion führen, die nachgeschaltete Auswirkungen auf zelluläre Prozesse haben können . Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

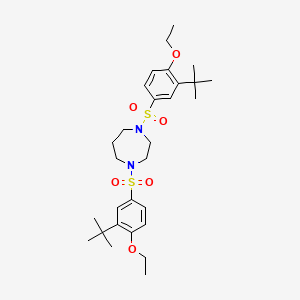

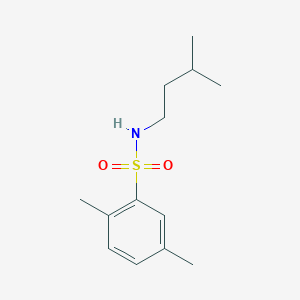

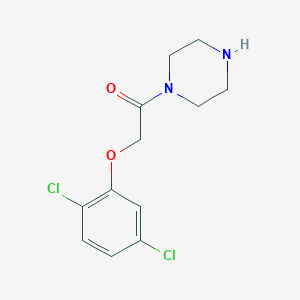

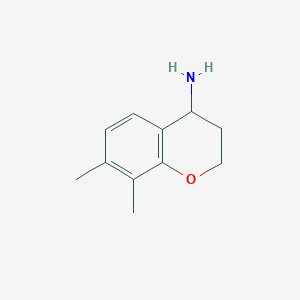

Vergleich Mit ähnlichen Verbindungen

N-Methyl-Valin-Leucin-Anilid ist aufgrund seiner spezifischen Sequenz und Struktur einzigartig. Ähnliche Verbindungen umfassen andere N-modifizierte Peptide, die im Peptid-Screening und in Protein-Interaktionsstudien verwendet werden . Einige dieser ähnlichen Verbindungen sind:

- N-Methyl-Valin-Leucin-Phenylalanin

- N-Methyl-Valin-Leucin-Tyrosin

- N-Methyl-Valin-Leucin-Tryptophan

Diese Verbindungen haben ähnliche strukturelle Merkmale, unterscheiden sich jedoch in ihren spezifischen Aminosäuresequenzen und funktionellen Eigenschaften .

Eigenschaften

IUPAC Name |

4-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]-N-phenylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-12(2)11-15(21-18(23)16(19-5)13(3)4)17(22)20-14-9-7-6-8-10-14/h6-10,12-13,15-16,19H,11H2,1-5H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHIFQTZKVQDNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)

![4-[2-(4-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12118581.png)

![Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-](/img/structure/B12118587.png)

![Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine](/img/structure/B12118609.png)